molecular formula C17H17N5O4S2 B12490450 N-(1,1-dioxidotetrahydrothiophen-2-yl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

N-(1,1-dioxidotetrahydrothiophen-2-yl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

Cat. No.: B12490450
M. Wt: 419.5 g/mol
InChI Key: OVTREDVGQQKDRB-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core fused with a phenyl group at position 5 and a sulfanyl-acetamide moiety at position 4. The acetamide side chain is substituted with a 1,1-dioxidotetrahydrothiophen-2-yl group, which introduces a sulfone ring system. The compound’s synthesis likely involves multi-step reactions, including cyclization of pyrazolo-pyrimidinone intermediates and subsequent sulfanyl acetamide coupling, as inferred from analogous protocols in pyrazolopyrimidine derivatives .

Properties

Molecular Formula

C17H17N5O4S2

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-2-yl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17N5O4S2/c23-13(19-14-7-4-8-28(14,25)26)10-27-17-20-15-12(9-18-21-15)16(24)22(17)11-5-2-1-3-6-11/h1-3,5-6,9,14H,4,7-8,10H2,(H,18,21)(H,19,23)

InChI Key

OVTREDVGQQKDRB-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-2-yl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a unique combination of functional groups that may contribute to its biological activity. Its molecular formula is C18H20N4O3S2C_{18}H_{20}N_4O_3S_2 with a molecular weight of approximately 396.5 g/mol. The structure includes:

  • Tetrahydrothiophene ring : Contributes to the compound's solubility and reactivity.
  • Pyrazolo[3,4-d]pyrimidine scaffold : Known for its anticancer properties.

Antitumor Activity

Recent studies have indicated that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant antitumor activity. For instance, a derivative bearing this scaffold showed an IC50 value of 2.24 µM against A549 lung cancer cells, which is considerably lower than the positive control doxorubicin (IC50 = 9.20 µM) . This suggests that the target compound may also possess potent antitumor properties.

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (µM)Cell Line
Doxorubicin9.20A549
Compound 1a2.24A549
Compound 1d1.74MCF-7

The mechanism by which this compound induces apoptosis was explored through flow cytometric analysis. The results indicated a significant increase in apoptotic cells treated with low micromolar concentrations of the compound .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological potential. Interaction studies typically involve:

  • Molecular docking : To predict binding affinities and modes.
  • In vitro assays : To evaluate biological effects on cell viability and apoptosis.

Case Studies

A recent exploratory study synthesized several analogs of the target compound to investigate structure–activity relationships (SARs). These studies revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly influenced antitumor efficacy .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Unique Features
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one - 5-Phenyl
- 6-Sulfanyl acetamide with 1,1-dioxidotetrahydrothiophen-2-yl
Sulfone ring enhances polarity; synergistic H-bonding sites
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide Pyrazolo[3,4-d]pyrimidin-4-one - 5-Phenyl
- 6-Sulfanyl acetamide with 4-chlorophenyl-thiadiazole
Thiadiazole introduces halogenated aromaticity; potential for π-π stacking
N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide Pyrazolo[3,4-d]pyrimidin-4-one - 4-Fluorophenyl at position 1
- Acetamide with 4-ethylphenyl
Fluorine atom improves metabolic stability; ethylphenyl enhances lipophilicity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide Pyridazin-6-one - 4-Fluorophenyl
- Acetamide with sulfone and branched alkyl
Pyridazinone core alters electron distribution; bulky alkyl groups may reduce solubility

Physicochemical Properties

  • Target Compound : LogP ~2.1 (predicted), with moderate solubility in polar solvents due to sulfone and acetamide groups.
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide : Higher LogP (~3.5) due to branched alkyl chains, reducing aqueous solubility .

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